molecular formula C11H21BrO2 B13813592 2-Bromopropionic acid, 2-octyl ester CAS No. 130232-43-8

2-Bromopropionic acid, 2-octyl ester

Cat. No.: B13813592
CAS No.: 130232-43-8
M. Wt: 265.19 g/mol
InChI Key: JRLNZNCOQCBRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Organic Synthesis and Stereochemistry

The significance of 2-Bromopropionic acid, 2-octyl ester in organic synthesis is intrinsically linked to its stereochemical nature. As both the acid and alcohol precursors are chiral, the resulting ester can exist as a mixture of four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). This complexity makes it a valuable tool for probing stereoselectivity in chemical reactions.

In synthetic applications, this ester serves as a versatile building block. The bromine atom at the alpha position to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, providing a pathway to a diverse range of alpha-substituted propionate (B1217596) esters. These products are often intermediates in the synthesis of bioactive molecules and specialized polymers. adpharmachem.comvulcanchem.com For instance, related bromo-esters are used as precursors for derivatives that can be incorporated into antitumor agents or used as chain-transfer agents to control molecular weight in radical polymerization. vulcanchem.com

Overview of Research Trajectories and Challenges

Current research involving chiral 2-haloalkanoic acids and their esters is largely focused on developing efficient methods for stereoselective synthesis. A primary challenge is the control of stereochemistry to produce a single, desired stereoisomer from the possible mixture. The separation of these stereoisomers can be difficult and costly, driving research toward stereospecific synthetic routes.

One significant research trajectory is the use of enzymatic catalysis to achieve high enantiomeric purity. Lipases, for example, have been successfully employed for the kinetic resolution of racemic 2-halopropionic acids through asymmetric esterification. google.com This process preferentially converts one enantiomer into an ester, allowing for the separation of the unreacted enantiomer. google.com Such biocatalytic methods are considered a "green chemistry" approach and are an active area of investigation. vulcanchem.com

Future research will likely continue to explore more efficient and selective catalytic systems, including both biocatalysts and chiral chemical catalysts, for the synthesis of enantiomerically and diastereomerically pure this compound. The development of such methods is crucial for its application in fields where specific stereoisomers are required, such as in the synthesis of pharmaceuticals and other biologically active compounds.

Table 2: Physicochemical Properties of this compound

Property Value
XLogP3-AA (Lipophilicity) 4.6 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 8 nih.gov
Exact Mass 264.07249 Da nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130232-43-8

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

octan-2-yl 2-bromopropanoate

InChI

InChI=1S/C11H21BrO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3

InChI Key

JRLNZNCOQCBRDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C(C)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

Direct Esterification Approaches for 2-Bromopropionic Acid, 2-Octyl Ester

Direct esterification involves the one-step reaction of 2-bromopropionic acid and 2-octanol (B43104) to form the target ester. The efficiency of this reaction is highly dependent on the catalytic system employed and the optimization of reaction parameters.

Catalytic Systems in Ester Bond Formation

The formation of the ester bond between a carboxylic acid and an alcohol is often a reversible and slow process, necessitating the use of a catalyst to enhance the reaction rate and drive the equilibrium towards the product. For the synthesis of this compound, common catalytic systems include the use of strong mineral acids or the conversion of the carboxylic acid to a more reactive species like an acid chloride.

Acid Chloride Pathway: A primary route for the synthesis of this compound involves the initial conversion of 2-bromopropionic acid to 2-bromopropionyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride. The resulting acid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with 2-octanol to yield the desired ester. This two-step process, while involving an additional synthetic step, often leads to high yields of the final product.

Sulfonic Acid Catalysis: Sulfonic acids, such as p-toluenesulfonic acid, are effective homogeneous catalysts for direct esterification. They protonate the carbonyl oxygen of the 2-bromopropionic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by 2-octanol. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which is a byproduct of the reaction, thus shifting the equilibrium towards the formation of the ester.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. These include temperature, reaction time, and the molar ratio of reactants.

Optimal conditions for the esterification of 2-bromopropionic acid often involve elevated temperatures, typically in the range of 85–95°C, to ensure a sufficient reaction rate. nih.gov The reaction time is also a critical factor, with typical durations ranging from 6.5 to 7.5 hours to achieve complete conversion. nih.gov The stoichiometry of the reactants is another important consideration. Using a slight excess of one of the reactants, often the more volatile or less expensive one, can help to drive the reaction to completion. However, in the case of the acid chloride route, a 1:1 molar ratio of the acid chloride intermediate and 2-octanol is generally employed. nih.gov

To minimize side reactions, such as the formation of di-ester or the displacement of the bromine atom, it is crucial to control the stoichiometry and prevent the presence of moisture in the reaction mixture. nih.gov

Table 1: Optimized Parameters for the Synthesis of this compound

Parameter Optimized Value
Temperature 85–95°C
Reaction Time 6.5–7.5 hours

Indirect Esterification and Precursor Functionalization

Indirect methods for the synthesis of this compound involve the initial preparation of a key precursor, followed by its conversion to the final product. These strategies can offer alternative routes with different selectivity and reactivity profiles.

Halogenation of Precursor Acids and Subsequent Esterification

A common indirect route to this compound begins with the halogenation of propionic acid. The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids. This reaction typically involves treating propionic acid with bromine in the presence of a catalytic amount of phosphorus tribromide or red phosphorus. prepchem.com The reaction proceeds via the formation of an acyl bromide intermediate, which then tautomerizes to an enol. The enol subsequently reacts with bromine at the α-position. The resulting 2-bromopropionyl bromide can then be hydrolyzed to yield 2-bromopropionic acid. prepchem.com

Once 2-bromopropionic acid is synthesized, it can be esterified with 2-octanol using the direct esterification methods described in the previous section to produce the final product.

Transesterification Processes Involving this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction can be used to synthesize this compound from another 2-bromopropionate ester, such as methyl 2-bromopropanoate (B1255678) or ethyl 2-bromopropanoate. The reaction is typically catalyzed by an acid or a base. nih.gov

In recent years, enzymatic catalysis has emerged as a greener and more selective alternative for transesterification reactions. Immobilized lipases, such as Candida antarctica lipase (B570770) B, have been shown to effectively catalyze the transesterification of octyl 2-bromopropanoate in organic solvents. nih.gov This biocatalytic approach offers the advantages of mild reaction conditions and high selectivity, minimizing the formation of byproducts. The kinetics of acyl transfer reactions catalyzed by Candida antarctica lipase B in organic media have been studied, revealing a bi-bi ping-pong mechanism with competitive substrate inhibition by the alcohol. nih.gov

Asymmetric Synthetic Routes to Chiral this compound Enantiomers

The carbon atom to which the bromine is attached in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-bromopropionic acid, 2-octyl ester and (S)-2-bromopropionic acid, 2-octyl ester. The synthesis of enantiomerically pure forms of this compound is of great interest, particularly for applications in the pharmaceutical and agrochemical industries.

One effective strategy for obtaining chiral 2-bromopropionic acid is through the stereospecific conversion of a chiral precursor. For instance, (R)-2-bromopropionic acid can be synthesized from (S)-2-methanesulfonyloxypropionic acid by reaction with lithium bromide, proceeding with an inversion of configuration. chemicalbook.com This chiral acid can then be esterified to produce the corresponding chiral ester.

Another powerful technique for obtaining enantiomerically enriched esters is through enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, lipases from Candida rugosa and Pseudomonas fluorescens have shown catalytic activity and enantioselectivity in the hydrolysis of 2-chloro-3,3,3-trifluoropropanoic acid esters, which are structurally related to the target compound. researchgate.net Similarly, Pseudomonas cepacia lipase has been found to be efficient in the kinetic resolution of racemic 2-bromo-tolylacetic acid esters via transesterification with octanol, showing a preference for the R-enantiomer. researchgate.net This suggests that a similar lipase-catalyzed kinetic resolution of racemic this compound, or its precursor acid, could be a viable route to obtaining the individual enantiomers.

Table 2: Lipases Used in the Kinetic Resolution of Related Chiral Acids and Esters

Lipase Source Substrate Type Reaction Type
Pseudomonas cepacia 2-bromo-tolylacetic acid esters Transesterification
Candida rugosa 2-chloro-3,3,3-trifluoropropanoic acid esters Hydrolysis

Enzyme-Catalyzed Resolution and Synthesis (e.g., Lipase-Mediated Reactions)

Enzymatic catalysis, particularly using lipases, offers a powerful and environmentally benign method for the kinetic resolution of racemic mixtures. vulcanchem.com Lipases are highly stereoselective enzymes that can differentiate between enantiomers of a racemic substrate, catalyzing the reaction of one enantiomer at a much higher rate than the other. This difference in reaction rates allows for the separation of the two enantiomers.

In the context of this compound, a lipase-mediated approach can be employed in two primary ways: the resolution of racemic 2-bromopropionic acid via esterification with 2-octanol, or the resolution of racemic 2-octanol via esterification with 2-bromopropionic acid.

A common and highly effective lipase for such resolutions is Candida antarctica lipase B (CALB). vulcanchem.com The enzyme is often immobilized to enhance its stability and facilitate its recovery and reuse. vulcanchem.com The general reaction for the kinetic resolution of racemic 2-bromopropionic acid with 2-octanol is depicted below:

(R,S)-2-Bromopropionic acid + 2-Octanol --(Lipase)--> (R)-2-Bromopropionic acid, 2-octyl ester + (S)-2-Bromopropionic acid

The lipase selectively catalyzes the esterification of one enantiomer (typically the R-enantiomer in the case of many α-halo acids), leaving the other enantiomer (S-enantiomer) unreacted. nih.gov This results in a mixture containing the ester of one enantiomer and the unreacted acid of the other, which can then be separated. The efficiency of such a resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (typically >100) are desirable for effective separation.

Enzyme SourceSubstratesProductEnantiomeric Excess (ee)ConversionReference
Candida antarctica Lipase B (CALB)(R,S)-Flurbiprofen and MethanolR-flurbiprofen methyl ester89.6%- vulcanchem.com
Pseudomonas fluorescens Lipase(±)-3-Aryl alkanoic acid ethyl esters(S)-3-Aryl alkanoic acid>98%50%
Rhizopus chinensis Mycelium-Bound Lipase(±)-2-Octanol and Octanoic acid(R)-Octyl octanoate94.7%44.4%

This table presents data from lipase-catalyzed resolutions of analogous compounds to illustrate the potential effectiveness of this method for this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. This method is a cornerstone of asymmetric synthesis.

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to 2-bromopropionic acid. A widely used class of chiral auxiliaries for the alkylation of carboxylic acids are Evans' oxazolidinones.

The general strategy would involve the following steps:

Attachment of the Chiral Auxiliary: Racemic 2-bromopropionic acid is first converted to its acid chloride, which then reacts with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone.

Diastereoselective Reaction: The resulting mixture of diastereomers could potentially be separated at this stage. Alternatively, a subsequent reaction could be performed that proceeds diastereoselectively.

Esterification and Cleavage: The N-acyl oxazolidinone is then reacted with 2-octanol in the presence of a suitable Lewis acid to promote esterification. The chiral auxiliary is subsequently cleaved to yield the enantiomerically enriched this compound.

The steric hindrance provided by the chiral auxiliary directs the approach of the incoming nucleophile (2-octanol), leading to the preferential formation of one diastereomer of the product.

Chiral AuxiliarySubstrate TypeReaction TypeDiastereomeric Excess (de)
Evans' OxazolidinonesAcyl halidesAldol reaction>95%
PseudoephedrineCarboxylic acidsAlkylation>98%
CamphorsultamAcryloyl derivativesDiels-Alder reaction>90%

This table provides examples of common chiral auxiliaries and their typical performance in asymmetric reactions, illustrating the potential for high stereoselectivity.

Stereoselective Conversion of Chiral Precursors

An alternative and often highly efficient strategy for obtaining enantiomerically pure compounds is to start with a readily available chiral precursor from the "chiral pool." For the synthesis of this compound, a suitable chiral precursor is lactic acid, which is commercially available in both (R) and (S) forms.

The synthesis of (S)-2-Bromopropionic acid, 2-octyl ester from (S)-lactic acid would typically involve the following steps:

Protection of the Carboxylic Acid: The carboxylic acid group of (S)-lactic acid is first protected, for example, by converting it to a methyl or ethyl ester.

Conversion of the Hydroxyl Group to a Bromide: The hydroxyl group of the protected lactic acid is then converted to a bromide. This is a critical step that must proceed with inversion of stereochemistry (an SN2 reaction) to obtain the desired (R)-2-bromopropionate ester. A common reagent for this transformation is phosphorus tribromide (PBr3).

Transesterification: The resulting (R)-2-bromopropionate ester is then transesterified with 2-octanol to yield the final product, (R)-2-Bromopropionic acid, 2-octyl ester. Alternatively, the protected acid can be deprotected and then re-esterified with 2-octanol.

Chiral PrecursorTarget CompoundKey TransformationStereochemical Outcome
(S)-Lactic Acid(R)-2-Bromopropionic acid esterHydroxyl to Bromide (e.g., with PBr3)Inversion of configuration
(R)-Alanine(R)-2-Bromopropionic acidDiazotization followed by brominationRetention of configuration (with double inversion)

This table outlines potential stereoselective conversions from readily available chiral precursors.

This approach leverages the existing stereocenter in the starting material, avoiding the need for a resolution step or a chiral auxiliary, which can lead to a more atom-economical and efficient synthesis.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution reactions are expected to be a primary pathway for the transformation of 2-bromopropionic acid, 2-octyl ester. The electrophilic α-carbon is susceptible to attack by a wide range of nucleophiles.

S_N1 vs. S_N2 Mechanistic Pathways

The competition between S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution) mechanisms is influenced by several factors including the nature of the substrate, the nucleophile, the solvent, and the leaving group. For this compound, a secondary alkyl halide, both pathways are plausible.

S_N2 Pathway : This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the α-carbon. Given that the α-carbon is secondary, steric hindrance is a consideration but does not preclude the S_N2 pathway.

S_N1 Pathway : This two-step mechanism involves the initial, rate-determining departure of the bromide ion to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. The S_N1 pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate. The planar carbocation can be attacked from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral. The adjacent carbonyl group can potentially destabilize the carbocation through its electron-withdrawing inductive effect, which may disfavor the S_N1 mechanism.

Table 1: Factors Influencing S_N1 vs. S_N2 Pathways for this compound

Factor Favors S_N1 Favors S_N2
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., CN⁻, RS⁻)
Solvent Polar Protic (e.g., ethanol, water) Polar Aprotic (e.g., acetone, DMSO)

| Substrate | Secondary, potential for carbocation stabilization | Secondary, accessible to nucleophilic attack |

Stereochemical Outcomes (Inversion, Retention, and Racemization Studies)

The stereochemical outcome of nucleophilic substitution reactions of this compound is a direct consequence of the operative mechanism.

Inversion of Configuration : A pure S_N2 reaction will lead to a complete inversion of the stereocenter.

Retention of Configuration : As discussed, neighboring group participation by a carboxylate group (if formed under reaction conditions) would result in retention of the original stereochemistry.

Racemization : A pure S_N1 reaction, proceeding through a planar carbocation intermediate, would result in a racemic mixture of enantiomers. A partial racemization may occur if there is a competition between S_N1 and S_N2 pathways.

Elimination Reactions and Unsaturated Product Formation

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form unsaturated products. The most likely pathway is an E2 (bimolecular elimination) reaction, where the base abstracts a proton from the β-carbon (the methyl group) simultaneously with the departure of the bromide ion, leading to the formation of 2-octyl acrylate. The regioselectivity is not a factor here as there is only one type of β-hydrogen. Competition between substitution (S_N2) and elimination (E2) is a key consideration, with stronger, bulkier bases and higher temperatures favoring elimination.

Radical Reaction Pathways and Intermediates

While ionic pathways are generally more common for alkyl halides, radical reactions can also occur under specific conditions, such as exposure to heat or UV light, or in the presence of radical initiators. It has been noted that octyl 2-bromopropanoate (B1255678) decomposes at temperatures above 200°C, releasing bromine radicals. vulcanchem.com This suggests that at high temperatures, homolytic cleavage of the C-Br bond can occur, generating an α-carbonyl radical intermediate. These highly reactive species can then participate in various radical chain reactions, such as hydrogen abstraction or addition to double bonds.

Organometallic Transformations and Cross-Coupling Precursors

Alkyl halides are common precursors in organometallic chemistry, particularly for cross-coupling reactions that form new carbon-carbon bonds. This compound could potentially be used in reactions such as Suzuki, Negishi, or Kumada couplings. These reactions typically involve the oxidative addition of the alkyl halide to a low-valent transition metal catalyst (e.g., palladium or nickel complexes). The resulting organometallic intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or Grignard reagent), followed by reductive elimination to yield the coupled product. The ester functionality would need to be compatible with the reaction conditions.

Functional Group Interconversions and Derivatizations

The chemical reactivity of this compound is primarily centered around the two functional groups present: the alkyl bromide and the ester. The bromine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon susceptible to nucleophilic substitution and a key participant in various classical organic reactions. The ester group can also undergo transformations, although reactions involving the C-Br bond are more commonly explored for derivatization.

Nucleophilic Substitution Reactions

The most direct functional group interconversion involves the displacement of the bromide ion by a nucleophile. This typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry if the α-carbon is chiral.

One significant derivatization is the conversion to 2-azidopropionate esters. The reaction of an α-bromo ester with sodium azide (B81097) is a well-established method for introducing an azide moiety. This transformation is a precursor for synthesizing α-amino acids or other nitrogen-containing compounds.

Another key substitution is hydrolysis to form the corresponding α-hydroxy ester. This can be achieved under various conditions. For instance, reaction with moist silver oxide or aqueous sodium hydroxide (B78521) can replace the bromine atom with a hydroxyl group. youtube.com With concentrated hydroxide, the reaction typically follows an SN2 pathway, resulting in an inversion of configuration at the chiral center. youtube.com

ReactantReagents and ConditionsProductReaction Type
This compoundSodium Azide (NaN3), Dimethylformamide (DMF), Heat2-Octyl 2-azidopropionateNucleophilic Substitution (SN2)
This compoundaq. Sodium Hydroxide (NaOH), Heat2-Octyl 2-hydroxypropionateNucleophilic Substitution (SN2)
Table 1. Examples of Nucleophilic Substitution Reactions.

Carbon-Carbon Bond Forming Reactions

The presence of the bromine atom facilitates several important carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton.

The Reformatsky reaction is a characteristic transformation of α-halo esters. wikipedia.orgnrochemistry.com In this reaction, this compound reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. acs.orglibretexts.org The reaction proceeds through the formation of an organozinc intermediate, often called a Reformatsky enolate, which is less reactive than Grignard reagents and does not typically add to the ester group. wikipedia.orglibretexts.org

ReactantsReagents and ConditionsProduct ClassNamed Reaction
This compound + Aldehyde/Ketone (R2C=O)Zinc dust (Zn), Toluene, Reflux2-Octyl 3-hydroxy-2-methylalkanoateReformatsky Reaction
Table 2. Carbon-Carbon Bond Formation via the Reformatsky Reaction.

Synthesis of Organophosphorus Compounds

The Michaelis-Arbuzov reaction provides a classic route to phosphonates from alkyl halides. wikipedia.orgjk-sci.com In this process, this compound is treated with a trialkyl phosphite, such as triethyl phosphite. The reaction involves the nucleophilic attack of the phosphorus atom on the α-carbon, displacing the bromide. wikipedia.org A subsequent SN2 attack by the displaced bromide ion on one of the phosphite's alkyl groups yields the final phosphonate (B1237965) product and an ethyl halide. jk-sci.com These phosphonate derivatives are valuable intermediates, notably as reagents in the Horner-Wadsworth-Emmons olefination. organic-chemistry.org

ReactantsConditionsProductNamed Reaction
This compound + Triethyl phosphiteHeat (typically 120-160 °C)Diethyl 1-(2-octoxycarbonyl)ethylphosphonateMichaelis-Arbuzov Reaction
Table 3. Synthesis of Phosphonates.

Elimination and Reduction Reactions

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. libretexts.org This process, known as dehydrohalogenation, removes the hydrogen bromide molecule to form an alkene. wikipedia.org The reaction typically follows an E2 mechanism and results in the formation of 2-octyl acrylate. This provides a pathway to unsaturated esters, which are important monomers for polymerization.

Conversely, the bromine atom can be removed through a reduction reaction (dehalogenation). wikipedia.org Catalytic hydrogenolysis or treatment with other reducing agents can replace the carbon-bromine bond with a carbon-hydrogen bond. wikipedia.org This derivatization converts the α-bromo ester into the corresponding simple ester, 2-octyl propionate (B1217596).

Starting MaterialReagents and ConditionsProductReaction Type
This compoundPotassium tert-butoxide (t-BuOK), THF2-Octyl acrylateDehydrohalogenation (E2)
This compoundH2, Palladium on Carbon (Pd/C), Base2-Octyl propionateReductive Dehalogenation
Table 4. Elimination and Reduction Derivatizations.

Stereochemical Control and Chiral Applications

Enantioselective Synthesis Strategies Utilizing 2-Bromopropionic Acid, 2-Octyl Ester

The synthesis of enantiomerically pure this compound is critical for its application in stereoselective synthesis. While standard esterification of racemic 2-bromopropionic acid with 2-octanol (B43104) yields a racemic mixture, enantioselective strategies are employed to produce single enantiomers. The most prominent of these strategies is enzymatic kinetic resolution.

Lipases are a class of enzymes widely used for their ability to selectively catalyze reactions on one enantiomer in a racemic mixture, a process known as kinetic resolution. pubtexto.commdpi.com This can be applied through either the enantioselective esterification of a racemic acid or the enantioselective hydrolysis of a racemic ester. In the context of this compound, lipases such as Candida antarctica lipase (B570770) B (CALB) and Candida rugosa lipase (CRL) have demonstrated high efficacy. nih.govchemrxiv.org

The process involves the enzyme distinguishing between the (R)- and (S)-enantiomers of the 2-bromopropionic acid or its ester. For example, in an esterification reaction starting with racemic 2-bromopropionic acid and 2-octanol, the lipase will preferentially catalyze the formation of one ester enantiomer (e.g., the R-ester), leaving the unreacted acid enriched in the other enantiomer (the S-acid). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the ester product and the remaining acid. chemrxiv.org Similarly, in a transesterification or hydrolysis reaction starting with the racemic ester, the lipase will selectively act on one enantiomer, yielding an enantioenriched alcohol and the unreacted ester. pubtexto.com

The effectiveness of this resolution is highly dependent on reaction conditions such as the choice of enzyme, solvent, and temperature. Immobilized lipases are often preferred as they offer enhanced stability and easier separation from the reaction mixture. nih.gov

Table 1: Overview of Enzymatic Kinetic Resolution Strategies

Strategy Starting Material Enzyme Example Products (at ~50% conversion) Key Advantage
Enantioselective Esterification Racemic 2-bromopropionic acid + 2-octanol Candida antarctica lipase B (CALB) Enantioenriched (e.g., R)-2-bromopropionic acid, 2-octyl ester + Enantioenriched (e.g., S)-2-bromopropionic acid Direct synthesis of the target chiral ester.
Enantioselective Hydrolysis Racemic this compound Candida rugosa lipase (CRL) Enantioenriched (e.g., S)-2-bromopropionic acid, 2-octyl ester + Enantioenriched (e.g., R)-2-bromopropionic acid Resolution of a pre-synthesized racemic ester.
Enantioselective Alcoholysis Racemic this compound + different alcohol Pseudomonas cepacia lipase (PCL) Enantioenriched unreacted ester + new enantioenriched ester Allows for transesterification to a different desired ester.

Role as a Chiral Building Block in Complex Molecule Construction

Chiral α-halo esters, including this compound, are valuable chiral building blocks in asymmetric synthesis. nih.govwikipedia.org Their utility stems from the presence of a stereocenter directly adjacent to two reactive functional groups: the ester carbonyl and the carbon-bromine bond. This structure allows them to be used in a variety of stereospecific reactions to construct more complex chiral molecules, such as active pharmaceutical ingredients (APIs) and agrochemicals. nih.govnih.gov

The primary role of this compound as a chiral building block is in nucleophilic substitution reactions at the α-carbon. The bromine atom is a good leaving group, making the compound susceptible to attack by a wide range of nucleophiles. When these reactions proceed through a stereospecific mechanism, such as the SN2 pathway, the chirality of the starting ester is transferred to the product. masterorganicchemistry.comlibretexts.org An SN2 reaction on a chiral center typically proceeds with an inversion of configuration. For example, reacting (R)-2-bromopropionic acid, 2-octyl ester with a nucleophile (Nu⁻) would stereospecifically yield a product with the (S)-configuration.

This strategy is fundamental for introducing a specific stereocenter into a target molecule. For instance, it can be used in the synthesis of chiral amino acids (using ammonia (B1221849) as the nucleophile), α-hydroxy acids (using hydroxide), or for creating carbon-carbon bonds with control over the stereochemistry. wikipedia.orglibretexts.org The 2-octyl ester group, while influencing reaction kinetics and solubility, can later be hydrolyzed to reveal a carboxylic acid, providing another handle for further synthetic transformations.

Studies on Configurational Stability and Chirality Transfer

The utility of an enantiomerically pure compound like this compound as a chiral building block is contingent upon its configurational stability. The stereocenter at the α-carbon is potentially susceptible to racemization, which is the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers, resulting in the loss of optical activity. wikipedia.org

Racemization of α-halo esters can occur under conditions that facilitate the formation of a planar, achiral intermediate. youtube.com The presence of an α-hydrogen atom makes this possible through enolization (under acidic conditions) or enolate formation (under basic conditions). wikipedia.orgyoutube.com In the presence of acid or base, the chiral α-carbon can be temporarily deprotonated to form a planar enol or enolate. Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture. youtube.com Exposure to high temperatures can also promote racemization. google.com

Therefore, to ensure effective chirality transfer during a synthetic step, reaction conditions must be carefully chosen to avoid racemization. Reactions should be performed under neutral or mildly acidic/basic conditions where possible, and at the lowest feasible temperature. The choice of base is critical in reactions requiring deprotonation; a non-nucleophilic, sterically hindered base may be preferred to minimize side reactions and racemization.

For chirality to be transferred successfully, the reaction mechanism must be stereospecific. As mentioned, the SN2 reaction is stereospecific, proceeding with inversion of configuration. masterorganicchemistry.com In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to complete racemization. Thus, synthetic routes utilizing this compound are designed to favor SN2 pathways to ensure that the stereochemical integrity of the chiral center is maintained and transferred to the subsequent product.

Analytical Methods for Enantiomeric Excess Determination in Research Contexts

Determining the enantiomeric excess (ee), or optical purity, of this compound is crucial for validating the success of an enantioselective synthesis or resolution. Several analytical techniques are employed for this purpose, with chiral chromatography and circular dichroism spectroscopy being the most prominent.

Chiral Chromatography: This is the most direct and widely used method for separating and quantifying enantiomers. jiangnan.edu.cn Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. mdpi.com These differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks.

For volatile compounds like alkyl 2-bromopropionates, chiral GC is particularly effective. nih.gov Cyclodextrin (B1172386) derivatives are commonly used as CSPs for the enantioseparation of these esters. nih.govgcms.cz The selection of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. gcms.cz Enantiomers have equal but opposite CD signals, while a racemic mixture produces no signal. This property can be exploited to determine the enantiomeric excess of a sample. nih.gov

The ee can be determined by creating a calibration curve that plots the CD signal intensity at a specific wavelength against known ee values of a standard. nih.gov The ee of an unknown sample can then be interpolated from its measured CD signal. More advanced methods use multivariate regression models or artificial neural networks to analyze the entire CD spectrum, allowing for the rapid and accurate determination of ee without requiring chromatographic separation. rsc.orgnih.gov While CD spectroscopy can be very rapid, it is an indirect method that requires careful calibration and may be less accurate than chromatography for complex mixtures. nsf.govutexas.edu

Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination

Method Principle Advantages Disadvantages
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase leading to separation based on retention time. nih.gov High resolution and accuracy; provides baseline separation of enantiomers; well-established for volatile esters. Requires sample volatility; method development can be time-consuming.
Chiral High-Performance Liquid Chromatography (HPLC) Similar to chiral GC, but uses a liquid mobile phase. Broad applicability to a wide range of compounds; various chiral stationary phases available. Can use significant amounts of solvent; may have lower resolution than capillary GC.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of circularly polarized light by enantiomers. nih.gov Very fast (can be <2 minutes per sample); requires small sample amounts; can be used for high-throughput screening. nih.gov Indirect method requiring calibration; less accurate for complex mixtures; compound must have a chromophore that absorbs in an accessible UV-Vis region.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural motif of 2-bromopropionic acid, 2-octyl ester is instrumental in the construction of larger molecules with potential therapeutic applications. Its utility is particularly noted in the synthesis of β-bromoacrylic acid derivatives and α-bromoamide prodrugs.

β-Bromoacrylic Acid Derivatives: this compound can serve as a precursor for β-bromoacrylic acid derivatives. These derivatives are recognized as key intermediates in the synthesis of certain antitumor agents. The transformation typically involves an elimination reaction, where the bromine and a proton from the adjacent carbon are removed to form a carbon-carbon double bond, yielding the α-bromo-α,β-unsaturated ester. This scaffold is then further elaborated to construct the final therapeutic agent.

α-Bromoamide Prodrugs: The ester functionality of this compound can be readily converted into an amide. Coupling the parent acid or its ester with various amines leads to the formation of α-bromoamides. These compounds have been investigated as prodrugs, which are inactive or less active molecules that are converted into the active drug form within the body. The synthesis of amide prodrugs from corresponding carboxylic acids is a common strategy to improve the pharmacokinetic properties of a drug. For instance, coupling with an amine can enhance bioavailability. The general synthesis involves the reaction of the α-bromoester with an amine, often facilitated by coupling agents or by converting the ester to a more reactive acyl chloride first.

Scaffold TypeSynthetic PrecursorKey TransformationTherapeutic Relevance
β-Bromoacrylic acid derivativesThis compoundElimination ReactionIntermediates for antitumor agents
α-Bromoamide prodrugsThis compoundAmidationEnhanced bioavailability of pharmaceuticals. mdpi.comnih.gov

Integration into Polymerization Processes as an Initiator or Monomer

In the realm of materials science, this compound and its analogues are valuable as initiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edusigmaaldrich.com ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. cmu.eduuni-plovdiv.bg

The key to its function as an ATRP initiator lies in the carbon-bromine bond. This bond can be reversibly cleaved by a transition metal catalyst (typically a copper complex) to generate a radical species. sigmaaldrich.com This radical then adds to a monomer, initiating the polymerization process. The reversible deactivation of the growing polymer chain by the catalyst complex allows for excellent control over the polymerization.

Because the initiator fragment becomes one end of the polymer chain, using a functional initiator like this compound allows for the direct incorporation of the 2-octyl propionate (B1217596) group at the α-terminus of the polymer chain. cmu.edu The other end of the chain retains the bromine atom, which can be used for further chemical modifications, such as chain extension to form block copolymers or transformation into other functional groups. cmu.edu This makes this compound a type of "macroinitiator" when the polymer chain it initiates is intended for subsequent reactions.

Table: Key Features of 2-Bromopropionic Acid Esters in ATRP

Feature Description Significance
Initiator Functionality The C-Br bond is activated by a transition metal catalyst to generate a radical. Enables controlled initiation of polymerization for monomers like styrenes and (meth)acrylates. cmu.edu
Architectural Control Allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. sigmaaldrich.com Production of well-defined materials for advanced applications.

| End-Group Functionalization | The initiator fragment is incorporated at one end of the polymer chain, while the other end remains a reactive halide. cmu.edu | Facilitates the synthesis of telechelic polymers and block copolymers. cmu.edu |

While the 2-octyl ester itself is not a monomer in the traditional sense, its incorporation as an initiator effectively makes it a key component of the final polymer structure, influencing properties such as hydrophobicity and solubility.

Role in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. organic-chemistry.orgwikipedia.org These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity. rsc.org

The electrophilic nature of the carbon atom bearing the bromine in this compound, along with its potential to form radicals, makes it a suitable candidate for participation in MCRs. As an alkylating agent, the α-bromo ester can react with nucleophiles generated in situ during an MCR cascade. For example, in a reaction involving an amine and a carbonyl compound, the α-bromo ester could potentially alkylate an intermediate enamine or enolate.

Furthermore, under conditions that favor radical formation, such as photoredox or atom-transfer conditions, the α-bromo ester can generate a carbon-centered radical. This radical can then engage in addition reactions with other components in the reaction mixture, such as alkenes, leading to the construction of complex carbon skeletons in a single step. While specific, documented MCRs employing this compound are not prevalent in the literature, the fundamental reactivity of the α-bromoester moiety is well-suited for the design of new multicomponent sequences.

Development of Novel Heterocyclic Systems and Derivatives

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to medicinal chemistry and materials science. nih.gov The α-bromoester functionality present in this compound is a powerful tool for the synthesis of various heterocyclic systems. The compound possesses two reactive sites: the electrophilic carbon attached to the bromine and the carbonyl carbon of the ester.

The general strategy involves the reaction of the α-bromoester with a molecule containing two nucleophilic sites. The reaction often proceeds via an initial alkylation at the α-carbon, followed by an intramolecular cyclization onto the ester carbonyl. This approach can lead to a variety of five- and six-membered rings. For example:

γ-Lactam Synthesis: Reaction with enamines or enolates followed by intramolecular cyclization can lead to substituted lactams, which are core structures in many pharmaceuticals. nih.gov

Pyrrole and Imidazole Derivatives: Condensation with 1,3-dicarbonyl compounds in the presence of an ammonia (B1221849) source, or with amidines, respectively, can provide access to substituted pyrroles and imidazoles. The α-bromoester acts as a C2 synthon in these cyclizations.

Thiazole (B1198619) Synthesis: Reaction with thioamides can lead to the formation of thiazole rings, a common motif in bioactive molecules, through a Hantzsch-type synthesis.

The reactivity of α-halo carbonyl compounds is a cornerstone of heterocyclic synthesis, and this compound provides a lipophilic building block for introducing a propionate ester side chain into the final heterocyclic structure.

Computational and Theoretical Studies

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. For 2-Bromopropionic acid, 2-octyl ester, a primary reaction of interest is the nucleophilic substitution at the chiral carbon atom bearing the bromine atom.

This reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com Computational studies on similar haloalkanes have detailed the key features of this pathway. mdpi.comresearchgate.net A typical SN2 reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

Quantum chemical calculations can model the potential energy surface of this reaction. This involves calculating the energy of the system as the nucleophile approaches the ester and the bromide ion departs. Key points on this surface that are characterized include the reactants, the transition state, and the products.

Table 1: Key Parameters from a Generic SN2 Reaction Profile Calculation

ParameterDescriptionTypical Computational Output
Reactant Complex Energy The energy of the initial association between the nucleophile and the ester.A local minimum on the potential energy surface.
Transition State (TS) Geometry The atomic arrangement at the highest point of the energy barrier, where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. The geometry around the central carbon is typically trigonal bipyramidal. masterorganicchemistry.comA first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.
Activation Energy (ΔE‡) The energy difference between the reactant complex and the transition state. This is a crucial determinant of the reaction rate.Calculated in kcal/mol or kJ/mol.
Product Complex Energy The energy of the association between the product and the departing bromide ion.A local minimum on the potential energy surface.
Reaction Energy (ΔErxn) The overall energy difference between the products and the reactants.Determines if the reaction is exothermic or endothermic.

For this compound, the bulky 2-octyl group would sterically hinder the backside attack, which would be reflected in a higher calculated activation energy compared to a less hindered ester like methyl 2-bromopropionate. scispace.com Solvent effects are also a critical component of these calculations, as polar solvents can stabilize charged species like the nucleophile and the leaving group, significantly influencing the reaction energetics. mdpi.com

Molecular Modeling of Stereochemical Preferences and Conformational Analysis

The stereochemical outcome of reactions involving this compound is of significant interest due to the presence of a chiral center. Molecular modeling can be used to predict and rationalize these preferences.

As mentioned, the SN2 reaction is characterized by an inversion of configuration at the stereocenter, often referred to as a Walden inversion. masterorganicchemistry.com Computational modeling of the transition state confirms this stereochemical pathway.

Furthermore, the molecule itself possesses considerable conformational flexibility, primarily due to the 2-octyl chain. Conformational analysis aims to identify the low-energy arrangements of the atoms in the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

Table 2: Torsional Angles of Interest in Conformational Analysis

Torsional AngleDescriptionInfluence on Conformation
O=C-C-Br Defines the orientation of the bromine atom relative to the carbonyl group.Affects the molecule's dipole moment and intramolecular interactions.
C-O-C-C (ester linkage) Describes the rotation around the C-O bond of the ester.Influences the overall shape and steric accessibility of the reactive center.
C-C-C-C (in the octyl chain) A series of dihedral angles that determine the folding of the alkyl chain.The lowest energy conformations will minimize steric clashes (gauche and anti conformations).

The various conformations can have different reactivities. For instance, some conformations might shield the electrophilic carbon from nucleophilic attack more effectively than others. Molecular dynamics simulations can also be employed to study the dynamic behavior of the molecule and the relative populations of different conformers over time.

Prediction of Reactivity and Selectivity

Computational chemistry offers several descriptors to predict the reactivity and selectivity of molecules like this compound. These descriptors are derived from the calculated electronic structure of the molecule.

One common approach is the analysis of Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a reaction with a nucleophile, the nucleophile's HOMO will interact with the electrophile's LUMO.

Table 3: Computational Descriptors for Reactivity Prediction

DescriptorDefinitionApplication to this compound
LUMO Energy and Distribution The energy and spatial location of the lowest unoccupied molecular orbital.The LUMO is expected to be localized on the σ* anti-bonding orbital of the C-Br bond. A lower LUMO energy indicates higher electrophilicity and greater reactivity towards nucleophiles.
Calculated Atomic Charges The distribution of electron density among the atoms, often calculated using methods like Natural Bond Orbital (NBO) analysis or electrostatic potential (ESP) fitting.The carbon atom attached to the bromine will carry a partial positive charge, identifying it as the primary electrophilic site.
Global Reactivity Descriptors Indices such as chemical hardness, softness, and the electrophilicity index, which are derived from the HOMO and LUMO energies.These provide a quantitative measure of the molecule's overall reactivity. chemrxiv.org

These computational tools can also be used to predict selectivity in cases where multiple reaction pathways are possible. By calculating the activation energies for competing pathways (e.g., substitution vs. elimination), a prediction can be made about the major product under a given set of conditions. For secondary bromides like this, elimination reactions (E2) are often in competition with substitution (SN2), and computational modeling can help to determine the factors (e.g., nucleophile basicity, solvent) that favor one over the other.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of 2-Bromopropionic acid, 2-octyl ester typically involves the esterification of 2-bromopropionic acid with 2-octanol (B43104). This process often relies on catalysts and conditions that are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more environmentally benign and sustainable alternatives.

One of the most promising green approaches is the use of enzymatic catalysis . Lipases, a class of enzymes, have demonstrated considerable potential in catalyzing esterification and transesterification reactions under mild conditions. Specifically, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are attractive candidates for the synthesis of 2-octyl 2-bromopropanoate (B1255678). The advantages of enzymatic synthesis include high selectivity, which can be crucial for producing specific stereoisomers, the use of milder reaction conditions (lower temperatures and pressures), and the generation of less waste compared to conventional chemical methods. Research in this area will likely focus on optimizing reaction conditions, enzyme immobilization techniques for enhanced stability and reusability, and exploring a wider range of lipases to improve yield and selectivity.

Another significant area of green chemistry research relevant to the synthesis of the precursor, 2-bromopropionic acid, is the use of ionic liquids (ILs) . Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. They can act as both solvents and catalysts in chemical reactions. For the synthesis of 2-bromopropionic acid from bio-based feedstocks like lactide, zwitterionic HBr carriers in ionic liquids have been shown to be highly efficient. researchgate.net This approach offers excellent selectivity and allows for the recycling of the ionic liquid, thereby minimizing waste. researchgate.net Future work could explore the direct, one-pot synthesis of this compound from lactide and 2-octanol using a dual ionic liquid-enzyme catalytic system.

The following table summarizes potential green chemistry approaches for the synthesis of this compound and its precursor:

ApproachCatalyst/SolventPrecursor/ReactantKey Advantages
Enzymatic EsterificationImmobilized Lipase (e.g., CALB)2-Bromopropionic acid, 2-OctanolHigh selectivity, mild conditions, reduced waste
Enzymatic TransesterificationImmobilized LipaseOther 2-bromopropionate esters, 2-OctanolAvoids the direct use of the free acid
Ionic Liquid-based SynthesisZwitterionic HBr carriers in ILsLactide (for 2-bromopropionic acid)Use of bio-based feedstock, catalyst recycling

Catalyst Development for Enhanced Selectivity

The development of advanced catalysts is paramount for achieving high selectivity in the synthesis of this compound. Selectivity can be categorized into chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of a chemical change), and stereoselectivity (controlling the formation of stereoisomers).

For the esterification of 2-bromopropionic acid, solid acid catalysts present a promising alternative to traditional homogeneous acid catalysts like sulfuric acid. Catalysts such as sulfonic acid-functionalized silica (B1680970) can be used in packed-bed reactors, facilitating easy separation of the catalyst from the reaction mixture and enabling continuous processing. oup.comoup.comresearchgate.net Research in this area would focus on designing catalysts with optimized pore structures and acid site densities to maximize activity and selectivity for the esterification of 2-bromopropionic acid with 2-octanol, while minimizing side reactions.

In the realm of stereoselectivity, the chiral center at the alpha-carbon of this compound makes asymmetric synthesis a critical area of research. Lipases, as mentioned earlier, are known for their enantioselectivity. nih.govalmacgroup.comnih.gov Future catalyst development could involve screening and engineering lipases to exhibit higher selectivity for one enantiomer of 2-bromopropionic acid, allowing for the production of enantiomerically pure 2-octyl 2-bromopropanoate. This is particularly relevant for applications where a specific stereoisomer possesses the desired biological or chemical activity.

The table below outlines potential areas for catalyst development:

Catalyst TypeTarget SelectivityPotential Research Direction
Solid Acid CatalystsChemoselectivity/RegioselectivityDevelopment of tailored porous materials with controlled acidity.
Engineered LipasesEnantioselectivityScreening and protein engineering of lipases for kinetic resolution.
Chiral OrganocatalystsEnantioselectivityDesign of small organic molecules to catalyze the asymmetric esterification.

Integration into Flow Chemistry Systems

Flow chemistry , or continuous flow manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and scalability. nih.govillinois.eduresearchgate.net The integration of the synthesis of this compound into flow chemistry systems is a logical next step in modernizing its production.

A continuous flow setup for the synthesis of this ester could involve pumping a solution of 2-bromopropionic acid and 2-octanol through a heated tube or column packed with a solid acid catalyst. oup.comoup.comresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The small reaction volumes within the flow reactor at any given time also significantly improve the safety profile, especially when dealing with exothermic reactions.

Future research will likely focus on the design and optimization of microreactors and packed-bed reactors for the continuous synthesis of this compound, as well as the integration of in-line purification and analysis techniques. nih.govresearchgate.net

Exploration of Novel Reaction Spaces

Beyond its synthesis, future research will undoubtedly explore new and innovative applications of this compound by leveraging its unique chemical reactivity. The presence of the alpha-bromo group makes the ester a versatile building block in organic synthesis. fiveable.me

One area of exploration is its use in tandem or cascade reactions , where a single starting material undergoes multiple transformations in a one-pot process to generate complex molecules. nih.gov The reactivity of the C-Br bond allows for nucleophilic substitution, while the ester functionality can participate in a variety of other reactions. For example, a sequence involving a nucleophilic substitution at the alpha-position followed by an intramolecular cyclization could lead to the synthesis of novel heterocyclic compounds.

The development of new catalytic cross-coupling reactions could also expand the utility of this compound. While traditional cross-coupling reactions often employ aryl or vinyl halides, recent advancements have enabled the use of alkyl halides. This could allow for the coupling of the 2-octyl 2-bromopropionate moiety with a wide range of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling), to create new carbon-carbon bonds and access a diverse array of chemical structures.

Furthermore, the ester could serve as a precursor in radical-mediated reactions . The C-Br bond can be homolytically cleaved to generate an alpha-ester radical, which can then participate in various addition and cyclization reactions. The exploration of photoredox catalysis in this context could open up new avenues for the functionalization of this molecule under mild and environmentally friendly conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromopropionic acid, 2-octyl ester, and how can its purity be validated?

  • Methodology : The esterification of 2-bromopropionic acid with 2-octanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common approach. Post-synthesis, purification via fractional distillation or column chromatography is recommended. Purity validation should employ gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., OV-101) and electron ionization (EI) at 70 eV, comparing retention indices and spectral matches to NIST databases .
  • Key Parameters : Monitor reaction temperature (<100°C to avoid decomposition) and use anhydrous conditions to suppress side reactions like hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.